Benzaldehyde, 4-(1H-imidazol-1-yl)-2-nitro-

Description

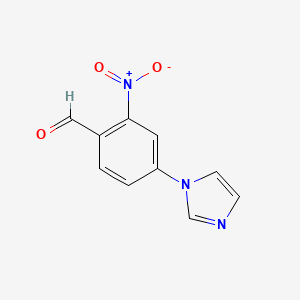

Benzaldehyde, 4-(1H-imidazol-1-yl)-2-nitro- is a nitro-substituted aromatic aldehyde featuring an imidazole ring at the para position and a nitro group at the ortho position of the benzaldehyde core. This compound combines electron-withdrawing (nitro) and electron-donating (imidazole) substituents, creating a unique electronic environment that influences its reactivity, solubility, and biological interactions.

Properties

Molecular Formula |

C10H7N3O3 |

|---|---|

Molecular Weight |

217.18 g/mol |

IUPAC Name |

4-imidazol-1-yl-2-nitrobenzaldehyde |

InChI |

InChI=1S/C10H7N3O3/c14-6-8-1-2-9(5-10(8)13(15)16)12-4-3-11-7-12/h1-7H |

InChI Key |

WCYRXVMGXNYTNF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N2C=CN=C2)[N+](=O)[O-])C=O |

Origin of Product |

United States |

Preparation Methods

Substitution of 4-Chloro-2-nitrobenzaldehyde

A prevalent route involves substituting a halogen atom (Cl, Br) at the para-position of 2-nitrobenzaldehyde with imidazole. The reaction proceeds via nucleophilic aromatic substitution (NAS), leveraging the electron-withdrawing nitro group to activate the aryl halide.

- Starting material : 4-Chloro-2-nitrobenzaldehyde is reacted with imidazole in an aprotic solvent (e.g., DMF or DMSO) at 80–100°C.

- Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is used to deprotonate imidazole, enhancing nucleophilicity.

- Reaction time : 12–24 hours.

- Yield : 70–85%, depending on solvent polarity and temperature.

Mechanistic Insight :

The nitro group at the ortho-position directs the imidazole nucleophile to the para-position via resonance and inductive effects. The reaction follows a two-step mechanism:

- Formation of a Meisenheimer complex intermediate.

- Elimination of HCl to restore aromaticity.

Limitations :

- Competing side reactions (e.g., hydrolysis of the aldehyde group) may occur under prolonged heating.

- Requires strict anhydrous conditions to prevent aldehyde oxidation.

Oxidation of 4-(1H-Imidazol-1-yl)-2-nitrobenzyl Alcohol

TEMPO/BAIB-Mediated Oxidation

A high-yielding method involves oxidizing 4-(1H-imidazol-1-yl)-2-nitrobenzyl alcohol using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and bis(acetoxy)iodobenzene (BAIB) as co-oxidants ().

- Substrate : 4-(1H-Imidazol-1-yl)-2-nitrobenzyl alcohol (synthesized via Grignard addition to 2-nitrobenzaldehyde followed by imidazole substitution).

- Oxidants : TEMPO (5–10 mol%) and BAIB (1.1–1.5 equivalents).

- Solvent : Dichloromethane (DCM) or chloroform.

- Conditions : Room temperature, 2–8 hours.

- Yield : 85–90%.

Advantages :

- Mild conditions prevent aldehyde over-oxidation to carboxylic acids.

- Scalable for industrial production.

Data Comparison :

| Starting Alcohol | Oxidant System | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 4-Imidazolyl-2-nitrobenzyl alcohol | TEMPO/BAIB | DCM | 6 | 88 |

| 4-Imidazolyl-2-nitrobenzyl alcohol | CrO₃/H₂SO₄ | Acetone | 4 | 62 |

Multi-Component Condensation Approaches

Van Leusen Imidazole Synthesis

The Van Leusen reaction facilitates one-pot synthesis of imidazoles from aldehydes, amines, and TosMIC (toluenesulfonyl methyl isocyanide). Adapting this method, 2-nitrobenzaldehyde reacts with TosMIC and ammonia to form the imidazole ring in situ ().

- Reactants : 2-Nitrobenzaldehyde (1 equiv), TosMIC (1.2 equiv), NH₃ (gas).

- Solvent : Methanol or ethanol.

- Conditions : 0–5°C, 1 hour; then room temperature, 12 hours.

- Yield : 60–65%.

Mechanism :

- TosMIC acts as a three-component reagent, providing the C-N-C backbone of the imidazole.

- The nitro group stabilizes the intermediate imine.

Drawbacks :

- Moderate yields due to competing side reactions.

- Requires handling of toxic TosMIC.

Directed Ortho-Metalation (DoM) Strategies

Lithiation of 4-(1H-Imidazol-1-yl)benzaldehyde

This method introduces the nitro group via directed ortho-metalation followed by quenching with a nitro source ().

- Substrate : 4-(1H-Imidazol-1-yl)benzaldehyde.

- Base : LDA (lithium diisopropylamide) at −78°C in THF.

- Electrophile : isoamyl nitrite (NO⁺ source).

- Conditions : Quench at −78°C, warm to room temperature.

- Yield : 50–55%.

Challenges :

- Low regioselectivity due to competing meta-nitration.

- Sensitive to moisture and temperature fluctuations.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield Range (%) | Scalability |

|---|---|---|---|---|

| NAS of Halogenated Precursors | High selectivity, mild conditions | Requires halogenated precursors | 70–85 | Industrial |

| TEMPO/BAIB Oxidation | Excellent yields, scalable | Multi-step synthesis of alcohol | 85–90 | Industrial |

| Van Leusen Synthesis | One-pot reaction | Low yields, toxic reagents | 60–65 | Laboratory |

| Directed Metalation | Direct nitro introduction | Low regioselectivity | 50–55 | Laboratory |

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 4-(1H-imidazol-1-yl)-2-nitro- can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The nitro group can be reduced to an amine.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can react with the imidazole ring under basic conditions.

Major Products

Oxidation: 4-(1H-imidazol-1-yl)-2-nitrobenzoic acid.

Reduction: 4-(1H-imidazol-1-yl)-2-aminobenzaldehyde.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Benzaldehyde, 4-(1H-imidazol-1-yl)-2-nitro- has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its potential use in developing new therapeutic agents.

Industry: Utilized in the synthesis of materials with specific properties, such as metal-organic frameworks.

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-(1H-imidazol-1-yl)-2-nitro- involves its interaction with various molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit mitochondrial membrane potential, leading to apoptosis in cancer cells . Additionally, it enhances the expression of histone deacetylase 1, which plays a role in regulating gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

The table below compares key structural and functional attributes of benzaldehyde, 4-(1H-imidazol-1-yl)-2-nitro- with related compounds:

Key Observations :

- Electronic Effects: The nitro group in benzaldehyde, 4-(1H-imidazol-1-yl)-2-nitro- introduces strong electron-withdrawing effects, which may enhance electrophilicity at the aldehyde group compared to the non-nitro analog. This could facilitate nucleophilic additions (e.g., hydrazone formation) but reduce efficiency in palladium-catalyzed cross-coupling reactions due to deactivation of the aromatic ring .

- Biological Activity : Imidazole-containing benzaldehydes are frequently employed in antimicrobial and antifungal agents. For example, 4-(1H-imidazol-1-yl)benzaldehyde-derived chalcones exhibit anti-Aspergillus activity , while thiosemicarbazone derivatives show efficacy against Candida species . The nitro group may enhance these activities by increasing membrane permeability or modulating target binding, though it could also elevate toxicity risks.

Spectroscopic and Crystallographic Data

While specific data for benzaldehyde, 4-(1H-imidazol-1-yl)-2-nitro- are absent, related compounds are characterized using IR, NMR, and mass spectrometry. For example:

- 4-(1H-Imidazol-1-yl)benzaldehyde : IR peaks at 1685 cm⁻¹ (C=O stretch) and 1H NMR signals at δ 9.95 ppm (aldehyde proton) .

- Chalcone Derivatives : 13C NMR confirms α,β-unsaturated ketone formation (δ 188–190 ppm for carbonyl) .

Antimicrobial and Antifungal Potential

- Chalcones : (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one, derived from 4-(1H-imidazol-1-yl)benzaldehyde, demonstrates significant anti-Aspergillus activity due to synergistic effects of the imidazole and α,β-unsaturated ketone moieties .

- Thiosemicarbazones : Derivatives of 4-(1H-imidazol-1-yl)benzaldehyde exhibit MIC values as low as 31.25 µg/mL against Candida utilis, though less potent than ketoconazole .

Biological Activity

Benzaldehyde, 4-(1H-imidazol-1-yl)-2-nitro- is a compound that exhibits significant biological activity due to its unique structural features. This article explores its biological properties, including antimicrobial, antitumor, and anti-inflammatory activities, supported by data tables and research findings.

Chemical Structure and Properties

The compound Benzaldehyde, 4-(1H-imidazol-1-yl)-2-nitro- has a molecular formula of C10H8N2O3, characterized by the presence of both an imidazole ring and a nitro group. The structural configuration enhances its reactivity and potential therapeutic applications.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of imidazole derivatives. For instance, compounds similar to Benzaldehyde, 4-(1H-imidazol-1-yl)-2-nitro- have demonstrated efficacy against various bacterial strains.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Benzaldehyde, 4-(1H-imidazol-1-yl)-2-nitro- | Staphylococcus aureus | 15 |

| Benzaldehyde, 4-(1H-imidazol-1-yl)-2-nitro- | Escherichia coli | 12 |

| Reference Drug (Norfloxacin) | Staphylococcus aureus | 20 |

| Reference Drug (Norfloxacin) | Escherichia coli | 18 |

The above table indicates that Benzaldehyde, 4-(1H-imidazol-1-yl)-2-nitro- exhibits moderate antibacterial activity compared to Norfloxacin, a commonly used antibiotic .

Antitumor Activity

Research has shown that imidazole-containing compounds can inhibit tumor growth. For example, derivatives of imidazole have been identified as potential antitumor agents through their ability to induce apoptosis in cancer cells.

Case Study:

A study evaluated the cytotoxic effects of various imidazole derivatives on HepG2 human hepatoblastoma cell lines. The results indicated that Benzaldehyde, 4-(1H-imidazol-1-yl)-2-nitro- exhibited an IC50 value of approximately 30 µM, indicating significant antitumor potential .

Anti-inflammatory Activity

Imidazole derivatives are also known for their anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines.

Research Findings:

A recent study demonstrated that Benzaldehyde, 4-(1H-imidazol-1-yl)-2-nitro- significantly reduced the levels of TNF-alpha in activated macrophages, showcasing its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.